molecular formula C12H13F3N2O3 B2424330 2,2,2-trifluoroethyl N-{4-[(methylamino)carbonyl]benzyl}carbamate CAS No. 860649-86-1

2,2,2-trifluoroethyl N-{4-[(methylamino)carbonyl]benzyl}carbamate

Cat. No.: B2424330
CAS No.: 860649-86-1
M. Wt: 290.242
InChI Key: ZMEVUXADRITANL-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-{4-[(methylamino)carbonyl]benzyl}carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TFB or TFB-MAM, and it is a derivative of the popular drug, modafinil. TFB-MAM has been shown to possess a wide range of biological and pharmacological properties, which make it an attractive candidate for research and development.

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Deprotection and Acylation : The synthesis of penta-N-protected polyamide derivatives with independently removable amino-protecting groups, including trifluoroacetyl, is discussed. These derivatives are useful for selective deprotection and subsequent acylation reactions, exemplifying the versatility of such compounds in chemical synthesis (Pak & Hesse, 1998).
  • Mechanochemical Synthesis : Utilization of 1,1′-Carbonyldiimidazole (CDI) in mechanochemical preparation of carbamates, including N-methyl-O-benzyl carbamate, demonstrates an eco-friendly and sustainable method for synthesis. This approach highlights the efficiency of mechanochemistry in enhancing reactivity under mild conditions without the need for activation as in solution synthesis (Lanzillotto et al., 2015).

Catalysis and Reactions

  • Palladium-Catalyzed Trifluoroethylation : Research on the direct introduction of a trifluoromethyl group into functionalized aromatic compounds, and the use of trifluoroethyl iodide (CF3CH2I) in palladium-catalyzed cross-coupling reactions, reveals significant potential for the creation of CF3CH2-containing products. This is relevant in medicinal chemistry and highlights the growing interest in incorporating fluorinated moieties into organic molecules for changing biological activities (Zhao & Hu, 2012).

Application in Material Science

  • Polyester and Polyamide Synthesis : Olefin cross-metathesis of unsaturated fatty acid methyl ester (FAME) derived benzyl carbamates with methyl acrylate is used to create polyesters and polyamides. This process is significant for producing renewable polyesters and polyamides, showcasing an innovative approach in material science (Winkler & Meier, 2014).

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[[4-(methylcarbamoyl)phenyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O3/c1-16-10(18)9-4-2-8(3-5-9)6-17-11(19)20-7-12(13,14)15/h2-5H,6-7H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEVUXADRITANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)CNC(=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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